2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate
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Overview
Description
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H3Cl2F3O4S and a molecular weight of 323.07 g/mol . It is characterized by the presence of two chlorine atoms, a formyl group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 2,5-dichloro-4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions . The formyl group can undergo oxidation or reduction, allowing for further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2,3-Dichloro-4-formylphenyl trifluoromethanesulfonate
- 2-Chloro-4-formylphenyl trifluoromethanesulfonate
- 2-Formylphenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the reactivity and properties of the compound, making this compound unique in its applications and reactivity.
Properties
Molecular Formula |
C8H3Cl2F3O4S |
---|---|
Molecular Weight |
323.07 g/mol |
IUPAC Name |
(2,5-dichloro-4-formylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-5-2-7(6(10)1-4(5)3-14)17-18(15,16)8(11,12)13/h1-3H |
InChI Key |
NOZJBKPQUGRKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OS(=O)(=O)C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
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